Cas no 74746-10-4 (ETHANONE, 1-(2-BROMO-4,5-DIMETHOXYPHENYL)-)

ETHANONE, 1-(2-BROMO-4,5-DIMETHOXYPHENYL)- structure
74746-10-4 structure
商品名:ETHANONE, 1-(2-BROMO-4,5-DIMETHOXYPHENYL)-
CAS番号:74746-10-4
MF:C10H11O3Br
メガワット:259.097
CID:3431376
PubChem ID:12605922

ETHANONE, 1-(2-BROMO-4,5-DIMETHOXYPHENYL)- 化学的及び物理的性質

名前と識別子

    • ETHANONE, 1-(2-BROMO-4,5-DIMETHOXYPHENYL)-
    • DB-389317
    • STL387010
    • 1-(2-bromo-4,5-dimethoxyphenyl)ethanone
    • HS-6082
    • CS-0331165
    • SCHEMBL7112806
    • AKOS000112369
    • 1-(2-bromo-4,5-dimethoxyphenyl)ethan-1-one
    • 74746-10-4
    • MFCD00508283
    • インチ: InChI=1S/C10H11BrO3/c1-6(12)7-4-9(13-2)10(14-3)5-8(7)11/h4-5H,1-3H3
    • InChIKey: FBQFJZZXCVASCN-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 257.98916g/mol
  • どういたいしつりょう: 257.98916g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 208
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.2

ETHANONE, 1-(2-BROMO-4,5-DIMETHOXYPHENYL)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB611659-5g
1-(2-Bromo-4,5-dimethoxyphenyl)ethanone; .
74746-10-4
5g
€1867.10 2024-07-19
abcr
AB611659-250mg
1-(2-Bromo-4,5-dimethoxyphenyl)ethanone; .
74746-10-4
250mg
€306.10 2024-07-19
Crysdot LLC
CD12036963-1g
1-(2-Bromo-4,5-dimethoxyphenyl)ethanone
74746-10-4 97%
1g
$434 2024-07-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1401835-1g
1-(2-Bromo-4,5-dimethoxyphenyl)ethan-1-one
74746-10-4 97%
1g
¥4204.00 2024-07-28
abcr
AB611659-1g
1-(2-Bromo-4,5-dimethoxyphenyl)ethanone; .
74746-10-4
1g
€560.40 2024-07-19
Alichem
A019125341-1g
1-(2-Bromo-4,5-dimethoxyphenyl)ethanone
74746-10-4 95%
1g
$459.90 2023-09-01

ETHANONE, 1-(2-BROMO-4,5-DIMETHOXYPHENYL)- 関連文献

ETHANONE, 1-(2-BROMO-4,5-DIMETHOXYPHENYL)-に関する追加情報

Ethanone, 1-(2-Bromo-4,5-Dimethoxyphenyl): A Comprehensive Overview

Ethanone, 1-(2-bromo-4,5-dimethoxyphenyl), also known by its CAS number 74746-10-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a bromine atom at the second position of a phenyl ring that is further substituted with two methoxy groups at the fourth and fifth positions. The ethanone group attached to this substituted phenyl ring adds to the compound's versatility and reactivity.

The synthesis of Ethanone, 1-(2-bromo-4,5-dimethoxyphenyl) involves a series of carefully controlled reactions. Typically, the starting material is a substituted phenol derivative, which undergoes bromination and methylation steps to introduce the bromine and methoxy groups. The final step involves the introduction of the ethanone group through a Friedel-Crafts acylation reaction or other suitable methods. This multi-step synthesis highlights the compound's complexity and the precision required in its preparation.

Recent studies have shown that Ethanone, 1-(2-bromo-4,5-dimethoxyphenyl) exhibits promising biological activity. Researchers have explored its potential as an anti-inflammatory agent due to its ability to inhibit certain enzymes involved in inflammatory pathways. Additionally, preliminary findings suggest that this compound may have antioxidant properties, making it a candidate for further investigation in the development of therapeutic agents.

In terms of applications, Ethanone, 1-(2-bromo-4,5-dimethoxyphenyl) has been utilized in various organic synthesis reactions as an intermediate. Its unique structure allows it to participate in nucleophilic aromatic substitution reactions, making it valuable in the construction of more complex molecules. Furthermore, its bromine substituent renders it susceptible to elimination reactions under specific conditions, providing chemists with another avenue for functional group transformations.

From an environmental perspective, understanding the fate and transport of Ethanone, 1-(2-bromo-4,5-dimethoxyphenyl) in natural systems is crucial. Recent research has focused on its degradation pathways under aerobic and anaerobic conditions. Findings indicate that microbial activity plays a significant role in breaking down this compound into less complex byproducts. However, further studies are needed to fully characterize its environmental impact and persistence.

In conclusion, Ethanone, 1-(2-bromo-4,5-dimethoxyphenyl) is a multifaceted compound with applications ranging from organic synthesis to potential therapeutic development. Its unique structure and reactivity make it a valuable tool for chemists and pharmacologists alike. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in various scientific disciplines.

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Amadis Chemical Company Limited
(CAS:74746-10-4)ETHANONE, 1-(2-BROMO-4,5-DIMETHOXYPHENYL)-
A1212587
清らかである:99%
はかる:1g
価格 ($):374